DCB

Übersicht

Beschreibung

1,4-Dichlorbenzol ist eine chemische Verbindung mit der Formel C₆H₄Cl₂. Es ist ein farbloser Feststoff mit einem starken Geruch, der häufig als Desinfektionsmittel, Pestizid und Deodorant verwendet wird. Es ist auch bekannt für seine Verwendung in Mottenkugeln als Ersatz für Naphthalin aufgrund seiner geringeren Brennbarkeit .

Vorbereitungsmethoden

1,4-Dichlorbenzol wird durch Chlorierung von Benzol unter Verwendung von Eisen(III)-chlorid als Katalysator hergestellt. Die Reaktion beinhaltet die Substitution von Wasserstoffatomen am Benzolring durch Chloratome, was zur Bildung von 1,4-Dichlorbenzol führt . Industrielle Produktionsverfahren verwenden typischerweise großtechnische Chlorierungsreaktoren, um hohe Ausbeuten der Verbindung zu erzielen.

Analyse Chemischer Reaktionen

1,4-Dichlorbenzol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Es kann elektrophilen aromatischen Substitutionsreaktionen unterliegen, bei denen die Chloratome durch andere Substituenten ersetzt werden können.

Oxidationsreaktionen: Es kann oxidiert werden, um chlorierte Benzoesäuren zu bilden.

Reduktionsreaktionen: Es kann reduziert werden, um Benzolderivate mit weniger Chloratomen zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlor, Eisen(III)-chlorid sowie verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Solvent and Intermediate in Chemical Synthesis

- o-DCB is utilized as a solvent in the synthesis of toluene diisocyanate, an important precursor for polyurethanes. Its ability to dissolve a variety of organic compounds enhances its utility in chemical manufacturing processes .

- p-DCB serves as a precursor in the production of poly(p-phenylene sulfide), a high-performance polymer known for its thermal and chemical resistance. This polymer is widely used in applications requiring durability and stability under extreme conditions .

1.2 Separation Processes

Recent studies have demonstrated the effectiveness of DCB in separating complex mixtures. For instance, host compounds based on rigid structures have shown remarkable selectivity for p-DCB when crystallized from mixtures containing m-DCB and o-DCB. This selectivity is crucial for improving the efficiency of separation processes in the chemical industry, where traditional methods often fall short .

Pharmaceutical Applications

2.1 Drug-Coated Balloons (DCBs) in Cardiovascular Treatments

Drug-coated balloons have emerged as a significant innovation in treating coronary artery diseases. Clinical studies indicate that DCBs significantly reduce the risk of major adverse cardiovascular events (MACE) compared to traditional drug-eluting stents (DES). For example, a multi-center registry study reported a MACE incidence of 4.5% for this compound-treated patients versus 7.6% for those receiving DES, highlighting the long-term efficacy of DCBs .

| Study | Population Size | MACE Incidence (this compound) | MACE Incidence (DES) | Follow-Up Duration |

|---|---|---|---|---|

| Study A | 4415 | 4.5% | 7.6% | Median 439 days |

| Study B | 268 | 4.1% | 9.8% | Up to 3 years |

Environmental Applications

3.1 Biodegradation Studies

Research has identified specific bacterial species capable of degrading dichlorobenzenes, including Rhodococcus phenolicus , which can utilize this compound as its sole carbon source. This capability is vital for bioremediation strategies aimed at cleaning up contaminated environments where DCBs are prevalent .

Health and Safety Considerations

While DCBs have numerous applications, it is essential to consider their potential health impacts. Studies have indicated that p-DCB may pose carcinogenic risks based on animal studies, leading to regulatory restrictions in certain regions . The U.S. Environmental Protection Agency has set guidelines for safe exposure levels due to these concerns.

Wirkmechanismus

The mechanism of action of 1,4-dichlorobenzene involves its interaction with biological membranes and enzymes. In drug-coated balloon technology, the compound is used to deliver antiproliferative drugs to the vessel wall, inhibiting neointimal growth of vascular smooth muscle cells and preventing restenosis .

Vergleich Mit ähnlichen Verbindungen

1,4-Dichlorbenzol ist eines von drei Isomeren des Dichlorbenzols, die anderen sind 1,2-Dichlorbenzol und 1,3-Dichlorbenzol . Im Vergleich zu seinen Isomeren wird 1,4-Dichlorbenzol aufgrund seiner günstigen Eigenschaften häufiger als Deodorant und Desinfektionsmittel verwendet. Die anderen Isomere haben unterschiedliche Anwendungen, wie z. B. 1,2-Dichlorbenzol, das als Lösungsmittel und in der Synthese von Agrochemikalien verwendet wird .

Eigenschaften

IUPAC Name |

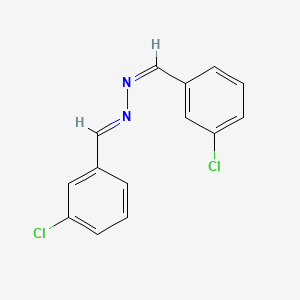

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methylideneamino]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOVWXSCYLINBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-97-7 | |

| Record name | 3,3'-Dichlorobenzaldazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.